Methyl 5-amino-5-phenylpentanoate hydrochloride
Overview
Description
Methyl 5-amino-5-phenylpentanoate hydrochloride: is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is a hydrochloride salt form of methyl 5-amino-5-phenylpentanoate, characterized by its white powder appearance and a melting point of 138-139°C . This compound is used primarily in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-5-phenylpentanoate hydrochloride typically involves the esterification of 5-amino-5-phenylpentanoic acid with methanol in the presence of an acid catalyst. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-5-phenylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol, and the amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, methyl 5-amino-5-phenylpentanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the effects of amino acid derivatives on cellular processes. It can be used in experiments to investigate the role of specific functional groups in biological activity .
Medicine: In medicinal research, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its unique properties make it valuable for specific industrial applications .
Mechanism of Action
The mechanism of action of methyl 5-amino-5-phenylpentanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Methyl 5-amino-5-phenylpentanoate: The non-hydrochloride form of the compound.
5-Amino-5-phenylpentanoic acid: The parent acid form of the compound.
Methyl 5-amino-5-phenylpentanoate nitrate: A nitrate salt form of the compound.
Uniqueness: Methyl 5-amino-5-phenylpentanoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in aqueous environments .
Properties
IUPAC Name |
methyl 5-amino-5-phenylpentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQSMIIWGRAKTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-13-9 | |
Record name | methyl 5-amino-5-phenylpentanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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